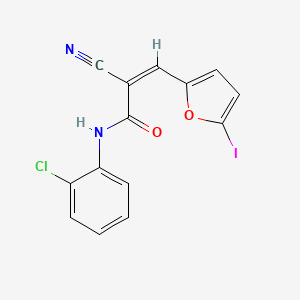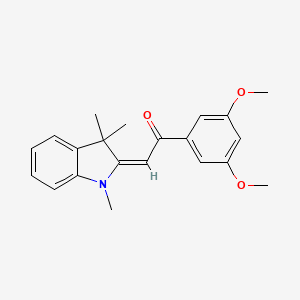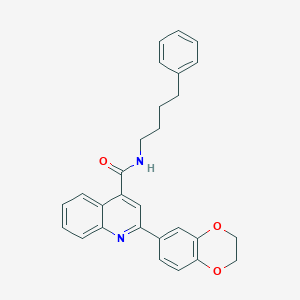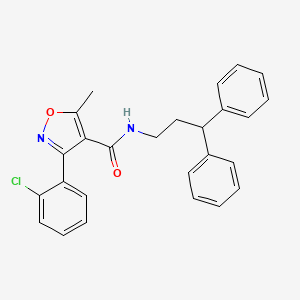
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide
Overview
Description
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including protein kinases, which makes it an important tool for studying cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide involves the inhibition of protein kinases. Specifically, N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This leads to the disruption of cellular signaling pathways, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a protein kinase inhibitor, N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has also been shown to inhibit other enzymes, including phosphodiesterases and phosphatases. This can lead to changes in cellular signaling and metabolism. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has also been shown to have anti-inflammatory effects, which may be related to its inhibition of protein kinases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide in lab experiments is its potency as a protein kinase inhibitor. This allows researchers to study cellular signaling pathways in a more precise and controlled manner. However, one limitation of using N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide is its potential toxicity. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide. One area of interest is the development of new cancer treatments based on N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's protein kinase inhibition activity. Another area of interest is the study of N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's anti-inflammatory effects, which may have implications for treating autoimmune diseases. Additionally, further research is needed to fully understand N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's mechanism of action and its potential toxicity.
Scientific Research Applications
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been used in a variety of scientific research applications. One of its most important uses is as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been linked to many diseases, including cancer. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to inhibit several protein kinases, including JAK2, a key signaling molecule in cancer cells. This makes N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide a promising candidate for developing new cancer treatments.
properties
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClIN2O2/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFSYDOCSJKLU-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)I)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4721901.png)
![methyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4721904.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![methyl 3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4721922.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4721926.png)
![5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4721963.png)

![N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4721979.png)
![2-chloro-4-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4721984.png)